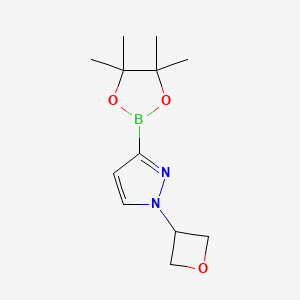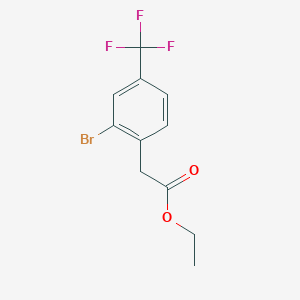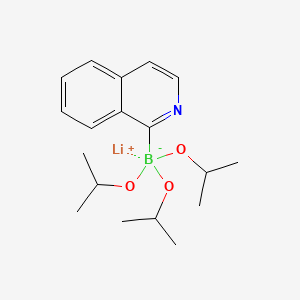
Lithium triisopropoxy(isoquinolin-1-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium triisopropoxy(isoquinolin-1-yl)borate is a chemical compound with the molecular formula C18H27BLiNO3 and a molecular weight of 323.16 g/mol . It is a heterocyclic building block used primarily in research settings. This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and an isoquinoline moiety.
準備方法
The synthesis of Lithium triisopropoxy(isoquinolin-1-yl)borate typically involves the reaction of isoquinoline with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition
化学反応の分析
Lithium triisopropoxy(isoquinolin-1-yl)borate can undergo various chemical reactions, including:
Reduction: It can be reduced using common reducing agents, leading to the formation of different borate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
科学的研究の応用
Lithium triisopropoxy(isoquinolin-1-yl)borate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of Lithium triisopropoxy(isoquinolin-1-yl)borate involves its interaction with various molecular targets. The borate group can coordinate with metal ions, affecting their reactivity and stability. The isoquinoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors . These interactions are crucial for its observed biological activities and its role in enhancing the performance of lithium-ion batteries.
類似化合物との比較
Lithium triisopropoxy(isoquinolin-1-yl)borate can be compared with other borate derivatives such as:
Lithium (2-pyridinyl)triisopropoxyborate: Similar in structure but with a pyridine ring instead of isoquinoline.
Tris(trimethylsilyl)borate: Known for its use in lithium-ion batteries as a cathode electrolyte interphase-forming additive.
The uniqueness of this compound lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other borate derivatives.
特性
分子式 |
C18H27BLiNO3 |
|---|---|
分子量 |
323.2 g/mol |
IUPAC名 |
lithium;isoquinolin-1-yl-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1 |
InChIキー |
JTASWPMTSPEERA-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
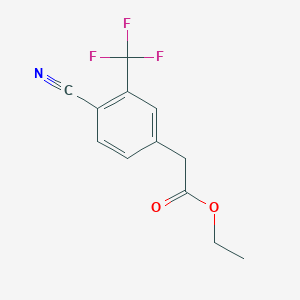
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
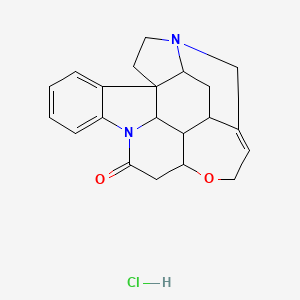
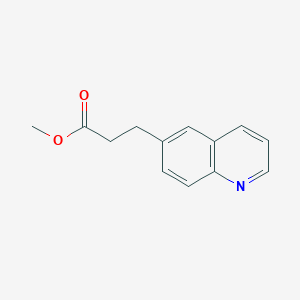
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
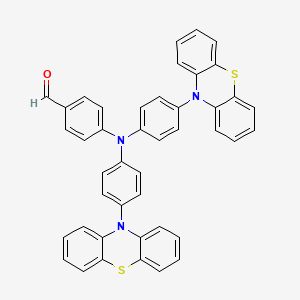
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
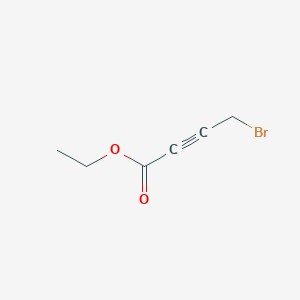
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
